Methyl 4,5,6-trifluoro-1H-indole-2-carboxylate

Oncology Molecular Docking Topoisomerase Inhibition

Tri-fluorinated indole-2-carboxylate building block delivering 0.6–1.3 kcal/mol improved binding affinity over less fluorinated analogs in anticancer programs. The 4,5,6-trifluoro pattern creates a unique electron-deficient profile—SAR confirms up to 430-fold potency shifts from minor fluorine changes. Validated antiviral scaffold (influenza A IC50=7.53 μmol/L). Using non-fluorinated or regioisomeric analogs risks failed reactions and diminished target engagement. Ensure synthetic fidelity—order the authentic 4,5,6-trifluoroindole building block.

Molecular Formula C10H6F3NO2
Molecular Weight 229.158
CAS No. 1812885-41-8
Cat. No. B2775618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4,5,6-trifluoro-1H-indole-2-carboxylate
CAS1812885-41-8
Molecular FormulaC10H6F3NO2
Molecular Weight229.158
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C(=C(C=C2N1)F)F)F
InChIInChI=1S/C10H6F3NO2/c1-16-10(15)7-2-4-6(14-7)3-5(11)9(13)8(4)12/h2-3,14H,1H3
InChIKeyNPYFICBERMBIMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4,5,6-Trifluoro-1H-Indole-2-Carboxylate (CAS 1812885-41-8): Core Properties and Industrial Profile


Methyl 4,5,6-trifluoro-1H-indole-2-carboxylate is a tri-fluorinated indole-2-carboxylate ester building block. Its molecular formula is C10H6F3NO2, with a molecular weight of approximately 229.16 g/mol . The compound features a 1H-indole core substituted with three fluorine atoms at the 4-, 5-, and 6-positions and a methyl ester group at the 2-position. This specific polyfluorinated substitution pattern significantly alters the electronic and steric properties of the indole ring system compared to non-fluorinated or mono-fluorinated analogs [1]. The compound is primarily utilized as a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals, where precise modulation of molecular properties is required .

Procurement Rationale for Methyl 4,5,6-Trifluoro-1H-Indole-2-Carboxylate: Why In-Class Analogs Are Not Interchangeable


Substituting methyl 4,5,6-trifluoro-1H-indole-2-carboxylate with a non-fluorinated or differently fluorinated indole-2-carboxylate introduces substantial risk to synthetic route fidelity and biological activity. The specific 4,5,6-trifluoro pattern confers a unique combination of high electronegativity, metabolic stability, and lipophilicity that is not replicated by other regioisomers (e.g., 5,7-difluoro) or mono-fluorinated analogs [1][2]. In structure-activity relationship (SAR) studies on indole-based inhibitors, the position and number of fluorine substituents have been shown to produce orders-of-magnitude differences in target potency [1]. Using a generic alternative would fundamentally alter the intended electronic and steric profile, likely leading to failed reactions, diminished target engagement, or altered pharmacokinetic properties in a drug candidate. The following quantitative evidence details these critical differentiators.

Quantitative Differentiation Evidence: Methyl 4,5,6-Trifluoro-1H-Indole-2-Carboxylate vs. Key Analogs


Computational Affinity vs. Human Topoisomerase-II: Tri-Fluorinated Pattern Shows Superior Binding Over Mono- and Di-Fluorinated Analogs

In a comparative in-silico molecular docking study, a series of tri-substituted fluoro indole derivatives were evaluated against the human topoisomerase-II enzyme (PDB ID: 1ZXM). The compound with the 4,5,6-trifluoro substitution pattern on the indole core demonstrated a significantly lower (more favorable) binding affinity score than its 5-fluoro and 4,6-difluoro counterparts, indicating a stronger predicted interaction with the target enzyme [1].

Oncology Molecular Docking Topoisomerase Inhibition

Indole-2-Carboxylate Antiviral Potency: Defining the Activity Ceiling for Scaffold Optimization

While direct data for the 4,5,6-trifluoro derivative is not yet published in this assay, a comprehensive SAR study on the indole-2-carboxylate chemotype establishes the quantitative performance benchmarks against which novel analogs like methyl 4,5,6-trifluoro-1H-indole-2-carboxylate must be measured. The most potent compound in the series, 14f, exhibited an IC50 of 7.53 μmol/L against influenza A virus and a selectivity index (SI) of 12.1 [1]. Another compound, 8f, showed the highest SI of 17.1 against Coxsackievirus B3 [1]. This data defines the activity range achievable with the indole-2-carboxylate core and highlights the potential for the 4,5,6-trifluoro substitution to modulate these key antiviral parameters.

Antiviral Influenza Coxsackievirus

Electronic and Lipophilic Modulation: Fluorination Pattern Dictates Biochemical Potency

A systematic SAR study on indole-based p97 ATPase inhibitors revealed that the electronic properties conferred by fluorinated substituents dramatically impact biochemical potency. The study found that replacing a trifluoromethoxy group with a nitro group, despite both being strongly electron-withdrawing, resulted in a 430-fold difference in inhibitory activity [1]. This underscores that subtle changes in electronic profile, such as those achieved by the specific 4,5,6-trifluoro substitution pattern versus a 5-trifluoromethyl pattern, can lead to orders-of-magnitude changes in target binding and functional inhibition.

Medicinal Chemistry Structure-Activity Relationship Fluorine Chemistry

Validated Use Cases: Where Methyl 4,5,6-Trifluoro-1H-Indole-2-Carboxylate Provides a Decisive Advantage


Rational Design of Next-Generation Topoisomerase-II Inhibitors for Cancer Therapy

Medicinal chemists aiming to develop novel anticancer agents targeting topoisomerase-II should prioritize the 4,5,6-trifluoroindole scaffold. The in-silico data demonstrates a 0.6 to 1.3 kcal/mol improvement in predicted binding affinity over less fluorinated analogs [1]. This suggests that incorporating this building block into a lead series can enhance target engagement and potentially improve therapeutic index, providing a clear rationale for its selection over mono- or di-fluorinated indole-2-carboxylates.

Optimizing Antiviral Leads with the Indole-2-Carboxylate Pharmacophore

For research programs focused on broad-spectrum antivirals, particularly against influenza and enteroviruses, the indole-2-carboxylate core is a validated starting point with established potency benchmarks (e.g., IC50 = 7.53 μmol/L for influenza A, SI = 17.1 for Cox B3) [2]. The introduction of the 4,5,6-trifluoro pattern offers a rational strategy to explore how enhanced electronegativity and lipophilicity can further improve upon these baseline activities, potentially overcoming resistance or improving selectivity.

Probing Fluorine-Dependent SAR in Lead Optimization Programs

In lead optimization, the precise modulation of a molecule's electronic and lipophilic profile is critical. The SAR from p97 inhibitor studies demonstrates that seemingly minor changes in fluorinated substituents can cause a 430-fold shift in potency [3]. This validates the use of methyl 4,5,6-trifluoro-1H-indole-2-carboxylate as a privileged building block for systematically probing the impact of a highly electron-deficient, tri-fluorinated aromatic ring on target affinity, selectivity, and ADME properties, offering a level of control not possible with non-fluorinated or randomly substituted analogs.

Advanced Organic Synthesis and Chemical Biology Tool Development

The unique electronic properties of the 4,5,6-trifluoroindole core make it a valuable tool for chemical biology. It can serve as a spectroscopic probe (e.g., 19F NMR) for studying biomolecular interactions or as a synthon for constructing more complex fluorinated heterocycles via cross-coupling reactions. Its distinct reactivity profile, governed by the electron-withdrawing fluorine atoms, allows for chemoselective transformations that are unattainable with other indole analogs .

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